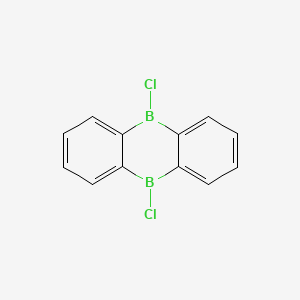
5,10-Dichloro-5,10-dihydroboranthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dichloro-5,10-dihydroboranthrene is a chemical compound characterized by the presence of boron and chlorine atoms within its molecular structure.
Preparation Methods
The synthesis of 5,10-Dichloro-5,10-dihydroboranthrene typically involves the halogenation of 5,10-dihydroboranthrene. One common method includes the reaction of 5,10-dihydroboranthrene with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 10 positions . Industrial production methods may involve similar halogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
5,10-Dichloro-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove chlorine atoms, potentially reverting it to its parent compound, 5,10-dihydroboranthrene.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,10-Dichloro-5,10-dihydroboranthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex boron-containing compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5,10-Dichloro-5,10-dihydroboranthrene exerts its effects involves its ability to form stable bonds with other molecules. The presence of boron atoms allows it to participate in unique bonding interactions, while the chlorine atoms can be involved in halogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar compounds to 5,10-Dichloro-5,10-dihydroboranthrene include:
5,10-Dihydroxy-5,10-dihydroboranthrene: Differing by the presence of hydroxyl groups instead of chlorine atoms.
5,10-Dibromo-5,10-dihydroboranthrene: Contains bromine atoms instead of chlorine.
5,10-Difluoro-5,10-dihydroboranthrene: Contains fluorine atoms instead of chlorine.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
4978-77-2 |
|---|---|
Molecular Formula |
C12H8B2Cl2 |
Molecular Weight |
244.7 g/mol |
IUPAC Name |
5,10-dichloroboranthrene |
InChI |
InChI=1S/C12H8B2Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
InChI Key |
QMFFJGUDMNJRTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















